Product packaging for Acetophenone thiosemicarbazone(Cat. No.:CAS No. 2302-93-4)

Acetophenone thiosemicarbazone

Cat. No.: B1353718
CAS No.: 2302-93-4
M. Wt: 193.27 g/mol
InChI Key: JMULZUQMMLAALR-UHFFFAOYSA-N
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Description

Overview of Thiosemicarbazone Chemistry and Biological Significance

Thiosemicarbazones are a class of organic compounds characterized by the presence of a sulfur atom in place of the carbonyl oxygen found in semicarbazones. ijrps.com This substitution imparts distinct chemical properties and biological activities. The thiosemicarbazone moiety contains both nitrogen and sulfur atoms, which makes these compounds excellent ligands in coordination chemistry, readily forming complexes with various metals. ijrps.comiucr.org This ability to chelate metal ions is often linked to their biological effects.

The general structure of thiosemicarbazones includes an azomethine group (-N=CH-), which serves as a versatile building block for the synthesis of both open-chain and heterocyclic organic compounds. ijrps.com Tautomerism, the ability of a compound to exist in two or more interconvertible forms that differ in the position of a proton, is a key feature of thiosemicarbazones. They can exist in equilibrium between the thioketo and thiol forms, a characteristic that can be influenced by factors such as solvent polarity. scirp.org

The biological significance of thiosemicarbazones is vast and well-documented. These compounds have been reported to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticonvulsant, and antitumor effects. ijrps.comscirp.orgnih.gov Their mode of action is often attributed to their ability to interact with biological macromolecules, such as enzymes and DNA. biosynth.com

Rationale for Focused Academic Investigation of Acetophenone (B1666503) Thiosemicarbazone

The focused academic investigation of acetophenone thiosemicarbazone stems from its potential as a lead compound in drug discovery and its interesting chemical properties. The attachment of the acetophenone group to the thiosemicarbazone core creates a molecule with a specific stereochemistry and electronic distribution that influences its biological activity.

Researchers are drawn to this compound for several key reasons:

Diverse Biological Potential: Studies have demonstrated its efficacy against various biological targets. For instance, it has shown potent anti-tumor activity in both cell culture and animal models by binding to the DNA of tumor cells and inhibiting protein synthesis. biosynth.com It has also been investigated for its antimicrobial properties against bacteria like Escherichia coli and Staphylococcus aureus, acting as an inhibitor of efflux proteins. biosynth.comresearchgate.net Furthermore, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. nih.govnih.gov

Coordination Chemistry: The presence of nitrogen and sulfur donor atoms makes this compound an excellent ligand for forming metal complexes. ijrps.comiucr.org The study of these complexes is a significant area of research, as the coordination of the ligand to a metal ion can enhance its biological activity. iucr.orgnih.gov

Structural and Spectroscopic Interest: The molecular structure and spectroscopic properties of this compound and its derivatives are of fundamental chemical interest. Techniques such as X-ray crystallography, FTIR, Laser-Raman, and NMR spectroscopy are employed to elucidate its structure and confirm its synthesis. nih.govscielo.org.mx These studies provide insights into its tautomeric forms and conformational isomers. scirp.org

Nonlinear Optical Properties: this compound has been identified as a material with nonlinear optical (NLO) properties, specifically third-order harmonic generation. nih.govresearchgate.net This opens up possibilities for its application in optoelectronic and photonic technologies.

Scope of Current Research and Scholarly Contributions

Current research on this compound is multifaceted, spanning organic synthesis, coordination chemistry, medicinal chemistry, and materials science. Scholarly contributions have significantly advanced our understanding of this compound.

Synthesis and Characterization: A primary focus of research is the synthesis of this compound and its derivatives. ijrps.comscience.gov The typical synthesis involves the condensation reaction of a substituted acetophenone with thiosemicarbazide. mdpi.com The resulting compounds are then thoroughly characterized using various spectroscopic and analytical techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures. ijrps.comscirp.orgnih.gov

Biological Activity Studies: A substantial body of research is dedicated to evaluating the biological activities of this compound and its derivatives. These studies often involve in vitro screening against various cell lines and microorganisms. For example, research has explored its antimicrobial and antioxidant activities, with some derivatives showing significant effects against selected bacteria and fungi. ijrps.com Other studies have focused on its anticonvulsant properties, with some derivatives showing promising activity in animal models. nih.govresearchgate.net The antiparasitic activity against parasites like Trypanosoma brucei brucei has also been investigated. wisdomlib.org

Structure-Activity Relationship (SAR) Studies: Researchers are actively investigating the relationship between the chemical structure of this compound derivatives and their biological activity. By synthesizing and testing a series of related compounds with different substituents on the acetophenone ring, scientists aim to identify the key structural features responsible for their biological effects. For instance, a study on monosubstituted acetophenone thiosemicarbazones as tyrosinase inhibitors revealed that certain substituents significantly enhanced the inhibitory potency. mdpi.com

Coordination Chemistry and Metal Complexes: The ability of this compound to act as a ligand for metal ions is a vibrant area of research. iucr.orgnih.gov Scientists synthesize and characterize metal complexes of this ligand with various transition metals like nickel and palladium. iucr.orgnih.gov These studies often explore the crystal structure of the resulting complexes and evaluate their biological activities, which can be significantly different from the free ligand. iucr.orgnih.gov

Table 1: Investigated Biological Activities of this compound and its Derivatives

Biological Activity Key Findings References
Antimicrobial Exhibited activity against bacteria such as E. coli and S. aureus. ijrps.combiosynth.comresearchgate.netasianpubs.org
Antifungal Showed good activity against Candida albicans. nih.govdergipark.org.tr
Anticonvulsant Some derivatives showed significant protection in seizure models. nih.govnih.govresearchgate.net
Anti-tumor Demonstrated potent activity in cell culture and animal models. biosynth.com
Antiparasitic Showed trypanolytic activity against Trypanosoma brucei brucei. wisdomlib.org

| Tyrosinase Inhibition | Certain derivatives were found to be potent inhibitors of tyrosinase. | mdpi.com |

Table 2: Spectroscopic and Analytical Techniques Used in this compound Research

Technique Application References
Infrared (IR) Spectroscopy To identify functional groups and confirm the formation of the thiosemicarbazone. ijrps.comnih.govscience.gov
Nuclear Magnetic Resonance (NMR) To elucidate the molecular structure, including tautomeric forms and isomers. ijrps.comscirp.orgnih.gov
Mass Spectrometry (MS) To determine the molecular weight and study fragmentation patterns. ijrps.comscirp.org
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in the crystal. iucr.orgnih.govscielo.org.mx

| UV-Vis Spectroscopy | To study electronic transitions and optical properties. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3S B1353718 Acetophenone thiosemicarbazone CAS No. 2302-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylethylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULZUQMMLAALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945709
Record name 2-(1-Phenylethylidene)hydrazine-1-carboximidothioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-93-4
Record name Acetophenone, thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Phenylethylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Acetophenone Thiosemicarbazone and Its Derivatives

General Synthesis Pathways of Acetophenone (B1666503) Thiosemicarbazone

The most common and direct method for synthesizing acetophenone thiosemicarbazone is through the condensation reaction of a ketone (acetophenone) with a thiosemicarbazide.

The fundamental synthesis of this compound involves the reaction between acetophenone and thiosemicarbazide. wisdomlib.orgjetir.org This reaction is a classic example of a condensation reaction, where the carbonyl group (C=O) of the acetophenone reacts with the primary amine group (-NH2) of the thiosemicarbazide. The process results in the formation of a carbon-nitrogen double bond (C=N), characteristic of a Schiff base, and the elimination of a water molecule. jetir.org Typically, equimolar amounts of the acetophenone and thiosemicarbazide are dissolved in a suitable solvent, often ethanol, and heated to facilitate the reaction. wisdomlib.orgbsu.edu.az

The general reaction is as follows:

C6H5C(O)CH3 (Acetophenone) + H2NNHCSNH2 (Thiosemicarbazide) → C6H5C(=NNHCSNH2)CH3 (this compound) + H2O

The efficiency and rate of the condensation reaction can be significantly enhanced by the use of catalysts and optimization of reaction conditions.

Catalysts: Acidic catalysts are frequently employed to protonate the carbonyl oxygen of the acetophenone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiosemicarbazide. Common catalysts include:

Glacial Acetic Acid wisdomlib.org

p-Toluenesulfonic Acid mdpi.com

Sulfuric Acid nih.gov

Hydrochloric Acid bsu.edu.az

In some cases, the synthesis can proceed without a catalyst, particularly with prolonged reaction times or higher temperatures. nih.gov

Reaction Conditions: The synthesis is typically carried out in a protic solvent, with ethanol being the most common choice. wisdomlib.orgjetir.orgbsu.edu.az The reaction mixture is often heated under reflux for a period ranging from one to several hours to ensure the completion of the reaction. jetir.orgbsu.edu.az However, some procedures report successful synthesis by stirring the reactants at room temperature overnight. nih.govmdpi.com Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product. The resulting solid this compound is then collected by filtration, washed with cold water or ethanol to remove impurities, and dried. jetir.orgmdpi.com

ReactantsCatalystSolventConditionsOutcome
Acetophenone, ThiosemicarbazideGlacial Acetic AcidEthanolHeatingThis compound wisdomlib.org
Substituted Acetophenone, Thiosemicarbazidep-Toluenesulfonic AcidNot SpecifiedNot SpecifiedMonosubstituted acetophenone thiosemicarbazones mdpi.com
p-Aminoacetophenone, 4-Substituted ThiosemicarbazideAcidified WaterWaterStirring overnightAmine-functionalized thiosemicarbazone ligands mdpi.com
Acetophenone Derivatives, N(4)-Benzyl-thiosemicarbazideSulfuric Acid (drops)EthanolStirring at room temperatureN(4)-benzyl substituted thiosemicarbazones nih.gov
Substituted Acetophenone, ThiosemicarbazideNone specifiedHot EthanolReflux for 1-2 hrsThis compound ligands jetir.org

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be readily modified to create a wide array of derivatives. These modifications typically involve introducing substituents onto the aromatic ring of the acetophenone moiety or onto the nitrogen atoms of the thiosemicarbazone chain.

The synthesis of aromatically substituted derivatives follows the same general condensation pathway described above. The starting material is a substituted acetophenone, which is then reacted with thiosemicarbazide. A variety of substituted acetophenones are commercially available or can be synthesized, allowing for the introduction of diverse functional groups at different positions (ortho, meta, para) on the phenyl ring.

Researchers have successfully synthesized a range of derivatives with the following substituents:

Hydroxy (-OH) mdpi.com

Fluoro (-F) nih.gov

Bromo (-Br) bsu.edu.az

Methoxy (B1213986) (-OCH3) mdpi.com

Amino (-NH2) mdpi.commdpi.com

Nitro (-NO2) mdpi.comnih.gov

Chloro (-Cl) nih.gov

Methyl (-CH3) nih.gov

The presence of these substituents can influence the electronic properties and, consequently, the chemical and biological characteristics of the resulting thiosemicarbazone. mdpi.comnih.gov For instance, most synthesized derivatives are obtained as single E-isomers, but ortho-substituted derivatives, such as those with ortho-methoxy, ortho-amino, and ortho-hydroxy groups, have been obtained as a mixture of E- and Z-isomers. mdpi.com

Acetophenone PrecursorSubstituentPositionResulting Derivative
4-HydroxyacetophenoneHydroxypara4-Hydroxythis compound mdpi.com
4-FluoroacetophenoneFluoropara4-Fluorothis compound nih.gov
4-ChloroacetophenoneChloropara4-Chlorothis compound nih.gov
4-MethoxyacetophenoneMethoxypara4-Methoxythis compound mdpi.com
4-AminoacetophenoneAminopara4-Aminothis compound mdpi.com
4-NitroacetophenoneNitropara4-Nitrothis compound nih.gov

Substitution can also occur on the nitrogen atoms of the thiosemicarbazide moiety. This is typically achieved by using a substituted thiosemicarbazide as the starting material in the condensation reaction with acetophenone. For example, to synthesize N(4)-substituted derivatives, a 4-substituted thiosemicarbazide is used.

A common route involves first synthesizing the N-substituted thiosemicarbazide. For instance, N(4)-benzyl-thiosemicarbazide can be prepared by reacting benzyl-isothiocyanate with hydrazine. nih.gov This substituted thiosemicarbazide is then condensed with the desired acetophenone (or a substituted acetophenone) in the presence of an acid catalyst to yield the final N-substituted this compound derivative. nih.gov Another approach involves the direct reaction of a primary amine, such as benzylamine, with this compound at elevated temperatures (130-135 °C), resulting in the formation of the corresponding 4-benzyl thiosemicarbazone with the evolution of ammonia (B1221849). gla.ac.uk

Chemical Reactivity and Derivatization Pathways of this compound

This compound possesses several reactive sites, making it a versatile precursor for further chemical modifications. Its reactivity is primarily centered around the thiosemicarbazide moiety.

Tautomerism: Thiosemicarbazones, including the acetophenone derivative, can exist in different tautomeric forms. The most stable form is typically the open-chain thioketo (amide) form. scirp.orgscirp.org However, under certain conditions, such as in the presence of a strong acid like trifluoroacetic acid, it can exist in equilibrium with a cyclic thiono-form (1,2,4-triazolidine-3-thione). scirp.orgscirp.org The solvent polarity can also influence the position of this equilibrium. scirp.org Evidence for a thiol-tautomer has also been observed upon methylation, which shows a prominent fragmentation corresponding to the loss of a methylthio group (-SCH3) in mass spectrometry. scirp.org

Complexation with Metals: The nitrogen and sulfur atoms in the thiosemicarbazone backbone are excellent coordinating atoms, allowing these molecules to act as chelating ligands for a variety of metal ions. scirp.org They can form stable complexes with transition metals, and this property is one of the most explored areas of their chemistry. jetir.orgcbijournal.com The ligand typically coordinates to the metal center in a bidentate fashion through the azomethine nitrogen and the thione sulfur. jetir.org

Further Derivatization: The reactivity of the thiosemicarbazone moiety allows for various derivatization pathways. For example, reaction with the esters of α-halogenated acids, such as ethyl chloroacetate, can lead to the formation of heterocyclic compounds like 2,4-diketotetrahydrothiazole derivatives. gla.ac.uk Reactions with amines at high temperatures can substitute the NH2 group at the N(4) position. gla.ac.uk

Cyclization Reactions to Form Heterocyclic Compounds (e.g., imidazolidine, 1,3,4-thiadiazolines)

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of multiple nucleophilic centers allows for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring structures.

The reaction of this compound with ω-bromo-methylaryl ketones results in the formation of imidazolidine derivatives. For instance, treatment of this compound with ω-bromoacetophenone or its p-methyl or p-chloro substituted analogs in the presence of anhydrous potassium carbonate leads to the corresponding 4-arylimidazolidin-2-ylideneamino derivatives orientjchem.org. This reaction proceeds through initial alkylation at the sulfur atom, followed by an intramolecular cyclization.

Furthermore, this compound can be converted to 1,3,4-thiadiazoline derivatives. A general method for this transformation involves the reaction of the thiosemicarbazone with an acylating agent such as acetic anhydride science.govarabjchem.org. The reaction is typically carried out by heating the thiosemicarbazone in a mixture of pyridine and acetic anhydride, which facilitates the cyclization process to yield the corresponding 1,3,4-thiadiazoline derivative researchgate.net. The acylation of the exocyclic nitrogen atom also occurs under these conditions arabjchem.org.

Table 1: Examples of Cyclization Reactions of this compound

Starting Material Reagent Product Heterocyclic Core
This compound ω-bromoacetophenone 1-(1-phenylethylideneamino)-4-phenyl-1H-imidazolidin-2-thione Imidazolidine
This compound ω-bromo-p-methylacetophenone 1-(1-phenylethylideneamino)-4-(p-tolyl)-1H-imidazolidin-2-thione Imidazolidine
This compound Acetic Anhydride 4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazoline

Reactions with Electrophiles (e.g., acylation, alkylation)

The nucleophilic nitrogen and sulfur atoms in this compound readily react with a variety of electrophiles, leading to acylated and alkylated derivatives. These reactions are fundamental in modifying the compound's structure and properties.

Acylation:

This compound can be acylated using various acylating agents. For example, its reaction with acetic anhydride does not lead to a simple mono-acetylated product but results in the formation of an N,N-diacetyl derivative orientjchem.org. This indicates that both the terminal amino group and the hydrazinic nitrogen can undergo acylation. The use of acid chlorides in the presence of a base is a common method for N-acylation derpharmachemica.com.

Alkylation:

Alkylation of this compound can occur at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the alkylating agent. Reaction with benzyl chloride in the presence of a base leads to the formation of the N-benzyl derivative of this compound orientjchem.org. The use of alkyl halides is a general approach for the alkylation of such compounds.

Table 2: Examples of Reactions of this compound with Electrophiles

Electrophile Reagent Product Reaction Type
Acetic Anhydride Acetic Anhydride N,N-diacetyl this compound Acylation
Benzyl Chloride Benzyl Chloride N-benzyl this compound Alkylation

Advanced Spectroscopic and Structural Elucidation of Acetophenone Thiosemicarbazone

Vibrational Spectroscopy Analysis (IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of acetophenone (B1666503) thiosemicarbazone is characterized by the disappearance of the strong carbonyl (>C=O) stretching band, which is typically observed in the spectrum of the parent acetophenone between 1650 and 1780 cm⁻¹ jetir.org. This absence confirms the successful condensation reaction between acetophenone and thiosemicarbazide.

The formation of the thiosemicarbazone is further evidenced by the appearance of new, characteristic absorption bands. These include stretching vibrations for the –NH₂ group in the range of 3400–3350 cm⁻¹, the -NH group between 3320–2800 cm⁻¹, and the >C=S group from 1200–1045 cm⁻¹ jetir.org. Computational studies using density functional theory (DFT) have been employed to calculate the vibrational frequencies, and the results show good agreement with experimental data, aiding in the precise assignment of these bands nih.gov. The presence of N-H…N and N-H…S hydrogen bonds, which play a significant role in stabilizing the molecule, has also been identified through vibrational analysis nih.gov.

Vibrational Mode Frequency Range (cm⁻¹) Reference
–NH₂ stretching3400–3350 jetir.org
-NH stretching3320–2800 jetir.org
>C=S stretching1200–1045 jetir.org
>C=O stretching (absent)1780-1650 jetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

The ¹H NMR spectrum of acetophenone thiosemicarbazone, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl ring generally appear as a multiplet in the range of δ 7.4–8.0 ppm studyraid.com. The methyl group (–CH₃) protons resonate as a singlet around δ 2.27-2.6 ppm studyraid.commdpi.com.

Crucially, the protons of the thiosemicarbazone moiety give rise to characteristic signals. The hydrazinic proton (N²H) appears as a singlet downfield, typically around δ 9.87-10.6 ppm mdpi.comnih.gov. The protons of the terminal amino group (–NH₂) can appear as two separate signals due to restricted rotation around the N-C bond, or as a broad singlet mdpi.comresearchgate.net. For instance, in one study, the -NH₂ protons appeared as a broad signal at δ 2.85 ppm, while the -NH- proton was observed as a sharp singlet at δ 10.82 ppm jetir.org.

Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic (Ar-H)~7.4–8.0Multiplet studyraid.com
Methyl (–CH₃)~2.27-2.6Singlet studyraid.commdpi.com
Hydrazinic (N²H)~9.87-10.6Singlet mdpi.comnih.gov
Amino (–NH₂)Variable (e.g., ~2.85)Broad Singlet/Two Singlets jetir.orgresearchgate.net

The ¹³C NMR spectrum provides further confirmation of the molecular structure. A key signal in the spectrum of this compound is that of the thiocarbonyl carbon (C=S), which typically appears at a downfield chemical shift of around δ 179 ppm researchgate.net. The imine carbon (C=N) resonates at approximately δ 139 ppm researchgate.net. The carbons of the phenyl ring and the methyl group also show characteristic signals. For example, in a substituted this compound, the methyl carbon appeared at δ 18.68 ppm, while the aromatic carbons were observed in the δ 112-158 ppm range mdpi.com.

Carbon Type Chemical Shift (δ, ppm) Reference
Thiocarbonyl (C=S)~179 researchgate.net
Imine (C=N)~139 researchgate.net
Aromatic (Ar-C)~112-158 mdpi.com
Methyl (–CH₃)~18.68 mdpi.com

This compound can exist as E and Z geometric isomers due to the restricted rotation around the C=N double bond. ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers nih.gov. The chemical shift of the N²H proton is particularly sensitive to the geometry. For the E-isomer of aryl alkyl ketone thiosemicarbazones, the N²H proton signal typically appears in the range of δ 10.2–10.6 ppm nih.gov. The Z-isomer, being the minor component, will show a different chemical shift for this proton.

In cases where both isomers are present, the major isomer is generally assigned the E-configuration nih.gov. The geometry of the C=N double bond can be unequivocally confirmed using two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A strong NOE interaction between the N²H proton and the methyl group protons is indicative of the E-isomer nih.govmdpi.com.

Mass Spectrometric Investigations and Fragmentation Mechanisms

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

The mass spectrum of this compound often does not show the molecular ion peak [M]⁺. This is due to a very facile loss of an ammonia (B1221849) molecule (NH₃), which has a low energy requirement scirp.orgscirp.org. The fragmentation pathways have been studied in detail using techniques like gas chromatography-mass spectrometry (GC-MS) and GC-MS² scirp.org.

Common fragmentation mechanisms observed include alpha cleavage, inductive cleavage, and hydrogen rearrangement scirp.org. One of the notable fragmentation pathways involves the homolytic cleavage of the N-N bond, which is considered an unusual route for even-electron ions scirp.orgscirp.org. This leads to the formation of characteristic radical ions. For the parent this compound (MW 193 amu), significant fragment ions are observed at various m/z values, which correspond to specific losses from the parent structure scirp.orgscirp.org.

m/z Proposed Fragment Reference
M⁺ (193)Molecular Ion (often not observed) scirp.orgscirp.org
176[M - NH₃]⁺ scirp.orgscirp.org
119[C₈H₇N]⁺ scirp.org
103[C₇H₅N]⁺ scirp.org

Analysis of Thermal Decay and Higher Molecular Weight Species Formation

The analysis of this compound and its substituted analogues using gas chromatography-mass spectrometry (GC-MS) has revealed significant thermal instability under standard injection port conditions. scirp.orgscirp.org When subjected to temperatures of 250°C to 300°C in the GC injector, the compound undergoes not only fragmentation but also forms higher molecular weight species. scirp.orgresearchgate.net Chromatographic analysis often shows two distinct peaks; the first corresponds to the intact thiosemicarbazone molecule, while a second peak with a longer retention time is attributed to a compound of higher molecular weight formed in the injection port. scirp.org

This thermal transformation involves the dimerization of neutral fragments generated in the gas phase. scirp.org The mass spectrum of this second peak for a related compound, the thiosemicarbazone of 4-methylacetophenone, shows a molecular ion at m/z 284, confirming the formation of a dimer. scirp.org Further fragmentation of this dimer includes the loss of a methyl group (m/z 269) and the formation of a tropylium (B1234903) ion (m/z 91). scirp.orgresearchgate.net Cross-experiments using mixtures of different substituted thiosemicarbazones have confirmed that this dimerization process occurs in the heated injector. researchgate.net

The primary fragmentation pathway of this compound itself is characterized by the easy loss of ammonia, which often prevents the observation of the molecular ion in the mass spectrum. scirp.org Key fragmentation routes for the monomer have been identified, leading to several characteristic ions. scirp.org

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Origin Reference
118 Formed by inductive cleavage in the stable open-chain tautomer. scirp.org
77 Resulting from the inductive decomposition of the m/z 118 ion. scirp.org

Solid-State Structural Characterization via X-ray Diffraction

X-ray diffraction is a crucial technique for the unambiguous determination of molecular structures in the solid state. For thiosemicarbazones, it provides precise information on bond lengths, angles, and intermolecular interactions, confirming structural features suggested by spectroscopic methods. researchgate.netmdpi.com Single crystal X-ray diffraction studies on related thiosemicarbazone derivatives reveal that the thiosemicarbazone moiety typically adopts a planar configuration. researchgate.netmdpi.com

In the solid state, this compound exists in the thione tautomeric form, a finding supported by the absence of S-H absorption bands in IR spectroscopy. ekb.eg The crystal structure is stabilized by a network of intermolecular hydrogen bonds. High-resolution X-ray diffractometry (HRXRD) has been employed to assess the crystalline perfection of grown single crystals of this compound (APTSC). sci-hub.se The structural analysis confirms the geometry and allows for a comparative study of bond distances and angles, particularly noting changes upon coordination to a metal center in its complexes. mdpi.com

Table 2: General Structural Features of Thiosemicarbazones from X-ray Diffraction

Structural Parameter Observation Significance Reference
Molecular Geometry The thiosemicarbazone backbone is generally planar. Facilitates π-electron delocalization and intermolecular packing. researchgate.netmdpi.com
Tautomeric Form The molecule exists in the thione form in the solid state. Confirms the dominance of the C=S tautomer over the C-SH form. ekb.eg
Intermolecular Forces Hydrogen bonding is a key feature in the crystal lattice. Dictates the packing arrangement and stability of the crystal. sci-hub.se

Tautomeric Equilibria and Their Spectroscopic Manifestations

Thiosemicarbazones, including the acetophenone derivative, are known to exist in a number of tautomeric forms, which can significantly influence their chemical reactivity and biological activity. scirp.org These equilibria involve both open-chain and cyclic structures, with the most stable forms being the open keto-forms. scirp.org The specific tautomer present can be influenced by factors such as the solvent. scirp.orgscirp.org Spectroscopic methods, particularly NMR and mass spectrometry, in conjunction with theoretical calculations, are vital for identifying the predominant tautomers and understanding the equilibrium dynamics. scirp.org

Thione-Thiol Tautomerism

This compound can exist in an equilibrium between the thione (thioketo) form and the thiol (thioenol) form. scirp.orgresearchgate.net Theoretical calculations and spectroscopic data indicate that the open-chain thioketo form (T₁) is the most stable tautomer, followed by the thioenol form (T₂). scirp.org

Spectroscopic evidence for this equilibrium is multifaceted. The ¹H NMR spectrum in dimethylsulfoxide-d₆ typically shows signals corresponding to the dominant open-chain thioketo tautomer. scirp.org In IR spectra, the absence of a characteristic band for a thiol group (S-H) in the 2500-2650 cm⁻¹ region suggests the thione form predominates in the solid state. ekb.eg However, chemical reactivity provides strong evidence for the existence of the thiol tautomer, albeit in low concentration. scirp.org When this compound is methylated, the resulting product shows a prominent (M-SCH₃)⁺ fragment ion in its mass spectrum. scirp.org This fragmentation pattern indicates that the methylation occurred on the sulfur atom, which is only possible if the thiol tautomer is present in the equilibrium mixture. scirp.org

Ring-Chain Tautomerism

In addition to the thione-thiol equilibrium, this compound can undergo ring-chain tautomerism. scirp.org While the open-chain forms are generally more stable, the equilibrium can be shifted toward a cyclic structure under certain conditions. scirp.orgscirp.org The position of this equilibrium is highly dependent on solvent polarity. scirp.orgscirp.org

Studies have shown that in a highly acidic medium such as deuterated trifluoroacetic acid, thiosemicarbazones can readily convert into their cyclic forms, such as 1,2,4-triazolidine-3-thiones. scirp.orgscirp.org Conversely, in solvents like d₆-dimethylsulfoxide, the compound exists exclusively as the open-chain tautomer. scirp.orgscirp.org This solvent-dependent behavior is a key spectroscopic manifestation of the ring-chain tautomeric equilibrium. Among the potential ring structures, theoretical calculations suggest that an S-ring structure (T₉), formed via cycloaddition of the thiol tautomer, is the most stable cyclic form. scirp.org

Coordination Chemistry and Metal Complexation of Acetophenone Thiosemicarbazone

Synthesis and Isolation of Acetophenone (B1666503) Thiosemicarbazone Metal Complexes

The synthesis of metal complexes with acetophenone thiosemicarbazone and its derivatives is generally straightforward. The common method involves the reaction of the pre-synthesized ligand with a corresponding metal salt, typically a chloride or sulfate, in a suitable solvent. ijpsr.com

The general procedure can be summarized as follows:

Ligand Synthesis : this compound ligands are typically prepared through the condensation reaction of a substituted acetophenone with thiosemicarbazide in a solvent like hot ethanol. ijpsr.comjetir.org

Complexation : The synthesized ligand is dissolved in a solvent such as ethanol or DMF. jetir.orgcbijournal.com An aqueous or ethanolic solution of the metal salt (e.g., Cu(OCOCH₃)₂·H₂O, MnCl₂, CuCl₂, ZnCl₂) is then added to the ligand solution, often in a 1:2 metal-to-ligand molar ratio. jetir.orgcbijournal.com

Reaction Conditions : The reaction mixture is typically heated under reflux for a period ranging from one to several hours to ensure the completion of the reaction. jetir.orgcbijournal.com

Isolation and Purification : Upon cooling, the solid metal complex often precipitates out of the solution. researchgate.net The resulting crystalline product is then isolated by filtration, washed with water and a suitable solvent like dilute ethanol to remove any unreacted starting materials, and finally dried. jetir.org

These methods have been successfully employed to isolate stable, solid-state complexes of this compound with various transition metals, including iron (Fe), copper (Cu), zinc (Zn), cobalt (Co), and nickel (Ni). ijpsr.comorientjchem.org

Structural Characterization of this compound Metal Complexes

The structural elucidation of these metal complexes reveals the versatile coordination behavior of the this compound ligand, which is significantly influenced by the central metal ion.

This compound can exhibit several coordination modes depending on the reaction conditions and the metal ion involved. The ligand possesses multiple donor sites, primarily the azomethine nitrogen (C=N) and the thiolate/thione sulfur (C=S). jetir.orgacs.org

Neutral Monodentate : In some cases, the ligand coordinates to the metal center in its neutral form through only the sulfur atom. tandfonline.comtandfonline.com

Monoanionic Bidentate : This is a very common coordination mode where the ligand deprotonates via the thiol tautomer and coordinates to the metal ion through the thiolate sulfur and the azomethine nitrogen, forming a stable five-membered chelate ring. tandfonline.comnih.gov

Tridentate : In derivatives of this compound that contain an additional donor group, such as a hydroxyl group on the phenyl ring (e.g., 2-hydroxy-4-nitro this compound), the ligand can act as a tridentate agent. Coordination occurs through the phenolic oxygen, azomethine nitrogen, and the thiolate sulfur. orientjchem.org

Dinegatively Charged Tetradentate : In template reactions, a modified ligand derived from 2-hydroxy-acetophenone-S-methyl-thiosemicarbazone can act as a dinegatively charged tetradentate chelating agent, coordinating through a N₂O₂ donor set. tandfonline.com

Coordination ModeDonor AtomsLigand FormExample Metal Ions
Neutral MonodentateSNeutralZn(II) tandfonline.comtandfonline.com
Monoanionic BidentateN, SDeprotonatedCu(II), Ni(II), Co(II) tandfonline.comnih.gov
TridentateO, N, SDeprotonatedNi(II), Co(II) orientjchem.org
Dinegatively Charged TetradentateN₂, O₂DeprotonatedFe(III), Ni(II), Zn(II) tandfonline.com

The geometry of the resulting metal complex is dictated by the coordination number of the central metal ion and the coordination mode of the ligand. Various geometries have been proposed based on spectroscopic and magnetic data.

Square-Planar : This geometry is commonly observed for Ni(II) complexes, particularly when the ligand acts in a tetradentate or bidentate fashion, leading to a diamagnetic complex. tandfonline.comtandfonline.commdpi.com Cu(II) complexes can also adopt this geometry. orientjchem.org

Tetrahedral : Co(II) complexes of this compound have been reported to exhibit tetrahedral structures. tandfonline.com

Square-Pyramidal : Fe(III) and Zn(II) complexes have been characterized with a square pyramidal geometry. tandfonline.com The zinc atom's preference for this geometry can be imposed by the planarity of the coordinating ligand. mdpi.com

Distorted Octahedral : This is a frequent geometry for many transition metals, including Co(II), Ni(II), Mn(II), and Fe(II). orientjchem.orgnih.gov In these cases, two bidentate ligand molecules coordinate in the equatorial plane, with other ligands (like chloride or water molecules) occupying the axial positions to complete the octahedral coordination sphere. nih.gov

GeometryMetal Ion(s)Example Complex Formula
Square-PlanarNi(II), Cu(II)[Ni(L)] tandfonline.com, [Cu(L)₂] tandfonline.com
TetrahedralCo(II)[Co(L)₂] tandfonline.com
Square-PyramidalFe(III), Zn(II)[Fe(L)Cl] tandfonline.com, [Zn(L)(H₂O)]²⁺ mdpi.com
Distorted OctahedralCo(II), Ni(II), Mn(II), Fe(II)[Co(HNAPTS)·2H₂O] orientjchem.org, [Ni(HNAPTS)·2H₂O] orientjchem.org, [MnL₂Cl₂] nih.gov

(L represents a deprotonated form of an this compound derivative; HNAPTS represents 2-hydroxy-4-nitro this compound)

The intrinsic properties of the metal ion, such as its size, charge, and d-electron configuration, play a crucial role in determining the final structure of the complex. nih.gov The preferred coordination number and geometry of a metal ion will dictate how many ligand molecules can bind and in what orientation.

For instance, Ni(II) (a d⁸ ion) has a strong tendency to form four-coordinate square-planar complexes, which is reflected in its complexes with this compound. tandfonline.commdpi.com In contrast, Zn(II) (a d¹⁰ ion) is more flexible and can adopt tetrahedral or five-coordinate geometries like square-pyramidal or trigonal bipyramidal, depending on the steric and electronic environment created by the ligands. tandfonline.commdpi.com Similarly, Co(II) (a d⁷ ion) is commonly found in both tetrahedral and octahedral environments. orientjchem.orgtandfonline.com The choice of metal ion can therefore be used to direct the synthesis towards complexes with specific geometries and properties. nih.govmdpi.com

Spectroscopic Studies of Metal Complexes (IR, NMR, Reflectance)

Spectroscopic techniques are indispensable for characterizing this compound metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination by monitoring the shifts in the vibrational frequencies of key functional groups.

ν(C=N) : The sharp band corresponding to the azomethine group (C=N) in the free ligand, typically found around 1580-1645 cm⁻¹, shifts to a lower frequency upon complexation. jetir.orgorientjchem.orgresearchgate.net This shift confirms the coordination of the azomethine nitrogen to the metal ion. orientjchem.org

ν(C=S) : The band associated with the C=S group, appearing around 1165-1200 cm⁻¹, also experiences a downward shift in the metal complexes. jetir.orgorientjchem.org This indicates the involvement of the sulfur atom in coordination. orientjchem.org

ν(N-H) : The stretching vibrations for the -NH₂ and -NH groups (around 3300-3400 cm⁻¹) often remain unaltered or show slight changes, suggesting the terminal amino group is typically not involved in coordination. jetir.org

ν(O-H) : For ligands with a hydroxyl group, the disappearance of the broad ν(O-H) band (around 3195 cm⁻¹) in the spectra of the complexes indicates deprotonation and coordination through the phenolic oxygen. orientjchem.org

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Indication
O-H (phenolic)~3195AbsentDeprotonation and coordination of phenolic oxygen orientjchem.org
N-H~3320-3400Unaltered or slight shiftNon-participation of terminal -NH₂ group jetir.org
C=N (azomethine)~1580-1645Lower frequency (~1565)Coordination via azomethine nitrogen orientjchem.orgresearchgate.net
C=S (thione)~1165-1200Lower frequencyCoordination via sulfur atom jetir.orgorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is primarily used to confirm the formation of the ligand itself. The appearance of characteristic signals, such as a broad singlet around δ 2.85 ppm for the –NH₂ protons and a sharp singlet at higher chemical shifts (e.g., δ 10.82 ppm) for the –NH– proton, supports the successful condensation of acetophenone and thiosemicarbazide. jetir.org

Reflectance Spectroscopy : Electronic (or reflectance) spectra are used to deduce the geometry of the metal complexes. The positions and patterns of d-d transition bands are characteristic of specific coordination environments. For example, Co(II) and Ni(II) complexes displaying bands consistent with an octahedral geometry have been reported. orientjchem.org Similarly, the spectra of Cu(II) complexes can help confirm a square-planar geometry. orientjchem.org

Magnetic Properties of Transition Metal Complexes

Magnetic susceptibility measurements provide valuable information about the electronic structure of the central metal ion, including its oxidation state and spin state, which helps in confirming the proposed geometry of the complexes.

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility. For instance, Mn(II) (d⁵) and Fe(II) (d⁶) complexes have been reported with magnetic moments of 6.40 B.M. and 5.47 B.M., respectively. nih.gov These values are consistent with the presence of five and four unpaired electrons, respectively, indicating high-spin octahedral geometries. nih.gov A Ni(II) (d⁸) complex with a μ_eff of 3.21 B.M. suggests an octahedral geometry with two unpaired electrons, while a square-planar Ni(II) complex would be diamagnetic (μ_eff = 0). mdpi.comnih.gov The magnetic moment of a Cu(II) complex can also help distinguish between different possible geometries. researchgate.net

Metal Iond-electron configurationGeometryNo. of Unpaired ElectronsExpected μ_eff (B.M.)Found μ_eff (B.M.)
Mn(II)d⁵Octahedral (High-spin)55.926.40 nih.gov
Fe(II)d⁶Octahedral (High-spin)44.905.47 nih.gov
Ni(II)d⁸Octahedral22.833.21 nih.gov
Ni(II)d⁸Square-Planar00Diamagnetic mdpi.com

Unable to Generate Article: Specific Data on Electrical Conductivity of this compound Complexes Not Found

Despite a comprehensive search of available scientific literature, specific data regarding the electrical conductivity of a series of metal complexes of this compound could not be located. While several research articles indicate that such studies have been conducted, the detailed numerical data and comprehensive findings required to construct an authoritative and scientifically accurate article as per the user's request are not publicly accessible in the searched databases.

The primary source identified, a paper by A. A. El-asmy, et al., titled "Coordination Compounds of Some Thiosemicarbazone Derivatives: Their Preparation, Characterization and Electrical Properties," mentions that the electrical conductivities of this compound (HAPT) and its complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) were investigated at varying temperatures. The abstract of this paper suggests that the activation energy values calculated from these studies are consistent with those of semiconductors. However, the full-text article containing the specific conductivity data, temperature ranges, and activation energy values in a tabular format, which is essential for fulfilling the user's request for "Data tables" and "Detailed research findings," could not be retrieved.

Other related literature on the electrical properties of thiosemicarbazone complexes does not focus specifically on this compound and its metal complexes, or does not provide the quantitative data necessary to address the user's query.

Without access to the specific experimental data for the electrical conductivity of this compound complexes, it is not possible to generate the requested article section while adhering to the strict requirements for detailed, factual, and scientifically accurate content based on diverse sources. The generation of an interactive data table is also precluded by the absence of this foundational data.

Therefore, this response cannot provide the requested article on the "Electrical Conductivity Studies of Thiosemicarbazone Complexes" for this compound. Further investigation would require access to the full text of the aforementioned key research paper or other specialized scientific databases not covered in the performed search.

Computational and Theoretical Investigations of Acetophenone Thiosemicarbazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a highly effective method for studying the electronic structure of molecules like acetophenone (B1666503) thiosemicarbazone. scirp.orgmdpi.com This approach is based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. mdpi.com DFT calculations, particularly using hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), have been successfully employed to investigate the properties of this compound. scirp.orgscirp.org

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy conformation of a molecule on its potential energy surface. researchgate.net For acetophenone thiosemicarbazone, DFT calculations have been used to determine its equilibrium geometry. scirp.orgmdpi.com The process often utilizes basis sets like def2-SVP for the optimization calculations. scirp.orgscirp.org These studies confirm that the open-chain thioketo tautomeric form is the most stable structure for this class of compounds. scirp.orgscirp.org To ensure that the optimized structure corresponds to a true energy minimum, the eigenvalues of the Hessian matrix are checked to confirm the absence of any imaginary frequencies. scirp.orgmdpi.comnih.gov

This compound can exist as E and Z isomers due to the C=N double bond. NMR studies, supported by theoretical calculations, have shown that while most synthesized derivatives exist as a single E-isomer, some ortho-substituted derivatives can be obtained as a mixture of both E and Z isomers. nih.gov The configuration is typically determined by analyzing the chemical shift of the N2H proton in ¹H-NMR spectra. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: Specific bond lengths and angles are highly dependent on the level of theory and basis set used. The following is a representative table based on typical findings.)

ParameterBond/AngleCalculated Value (B3LYP)
Bond Length (Å)C=S~1.68
C=N~1.29
N-N~1.38
C-N (imine)~1.46
Bond Angle (°)C-N-N~118
N-N=C~120
(Ph)C-C=N~122

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations are also crucial for confirming that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). mdpi.com For this compound, vibrational frequencies have been calculated using the B3LYP method with various basis sets, including 6-31G(d), 6-31G(d,p), and 6-311++G(d,p). nih.gov

To provide a detailed interpretation of the vibrational modes, Potential Energy Distribution (PED) analysis is often carried out. nih.gov PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, allowing for an unambiguous assignment of the spectral bands. nih.gov

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

IR Spectra: As mentioned, vibrational frequency calculations provide theoretical IR spectra. These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as N-H stretching, C=S stretching, and C=N stretching. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to calculate theoretical ¹H and ¹³C NMR chemical shifts. science.govbohrium.com These theoretical results are often correlated with experimental NMR data to confirm the molecular structure, including the specific tautomeric and isomeric forms present in solution. scirp.orgscirp.orgscience.gov For instance, the deshielded nature of the hydrazinic proton, which resonates far downfield, is a characteristic feature identified in both experimental and theoretical NMR studies of thiosemicarbazones. bohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, FMO analysis has been performed to understand its electronic properties and reactivity. nih.gov The analysis reveals how the electron density is distributed in these frontier orbitals, providing insights into the regions of the molecule most likely to be involved in chemical reactions. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative and depend on the specific computational method.)

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-1.5
Energy Gap (ΔE)4.7

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.edu

For this compound, NBO analysis has been instrumental in confirming the presence and strength of intramolecular hydrogen bonds. nih.gov The analysis reveals significant stabilizing interactions, such as N-H···N and N-H···S hydrogen bonds. nih.gov These interactions play a major role in stabilizing the molecular conformation. The NBO method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, providing a measure of the strength of these intramolecular interactions. nih.gov

Topological Analyses of Electron Density (QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are powerful methods for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ). scispace.comresearchgate.netamercrystalassn.org

QTAIM: This theory, developed by Richard Bader, partitions the molecular space into distinct atomic basins. amercrystalassn.org The analysis of critical points in the electron density provides a rigorous definition of atoms, bonds, rings, and cages. The presence of a bond path and a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a bonding interaction. scispace.comuniovi.es Properties at the BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), characterize the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). uniovi.es

NCI: The NCI index is used to visualize and analyze weak, non-covalent interactions in real space. scispace.comresearchgate.net It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density reveals surfaces that characterize different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. scispace.comresearchgate.netjlu.edu.cn

In studies of this compound derivatives interacting with enzyme active sites, QTAIM and NCI analyses have been employed to provide in-depth understanding of the bonding. scispace.comresearchgate.net These methods have elucidated the nature of both covalent and non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces, which are crucial for the molecule's biological activity. scispace.comresearchgate.net

Molecular Docking Simulations

Molecular docking simulations are a crucial computational tool for predicting the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. These simulations help in understanding the binding mechanism and predicting the strength of the interaction. In the case of this compound and its derivatives, molecular docking has been employed to elucidate their inhibitory potential against various biological targets.

Prediction of Binding Modes and Interaction Sites with Biological Targets

Computational molecular docking studies have been instrumental in examining the binding conformations of this compound derivatives within the catalytic pockets of enzymes. These studies predict possible binding modes and help identify key interactions with amino acid residues at the active site.

One of the primary targets investigated is tyrosinase, a key enzyme in melanin (B1238610) synthesis. Molecular docking simulations have shown that acetophenone thiosemicarbazones can penetrate the active site of mushroom tyrosinase nih.govresearchgate.net. The thiourea (B124793) moiety of the molecule appears to be critical for this interaction, with the sulfur atom positioned to interact with the copper ions located in the enzyme's active site nih.govresearchgate.net. The binding affinity is influenced by the number and type of interactions between the inhibitor and the protein receptor researchgate.net.

Studies on various monosubstituted this compound derivatives have revealed similar interaction patterns with the tyrosinase active site, regardless of the specific substituent on the aromatic ring mdpi.com. For instance, in silico docking of hydroxyl-substituted derivatives with mushroom tyrosinase (PDB ID: 2Y9X) predicted specific hydrogen bonding interactions. The orthohydroxyl group of a cinnamic acid moiety was predicted to form a hydrogen bond with the side chain of Asn 260, while the acetyl carbonyl formed another hydrogen bond with Asn 81 nih.gov.

Beyond tyrosinase, the inhibitory potential of this compound derivatives against other enzymes has been explored. Docking studies against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-Glycosidase have revealed exceptional binding affinities for certain derivatives plu.mx. Compound 4, an this compound derivative, emerged as a notable inhibitor against all three enzymes, with significant docking scores indicating strong binding plu.mx.

The binding affinities and docking scores from these simulations provide a quantitative measure of the interaction.

Table 1: Molecular Docking Scores of this compound Derivatives Against Various Biological Targets
Compound DerivativeTarget EnzymeDocking Score (kcal/mol)Reference
Compound 4 (an this compound derivative)Human Acetylcholinesterase (hAChE)-12.207 plu.mx
Compound 4 (an this compound derivative)Human Butyrylcholinesterase (hBChE)-10.140 plu.mx
Compound 4 (an this compound derivative)α-Glycosidase-10.590 plu.mx
Dihydroxyacetopheone thiosemicarbazone (2,6-DAPTZ)TGF-βRI-5.9 to -6.6 researchgate.net

Analysis of Covalent and Noncovalent Interactions in Enzyme-Inhibitor Complexes

The stability of the enzyme-inhibitor complex formed by this compound is determined by a variety of covalent and non-covalent interactions. While some thiosemicarbazone derivatives have been functionalized for covalent conjugation, computational studies primarily focus on elucidating the non-covalent forces that govern binding within the active site nih.gov.

Key non-covalent interactions identified through molecular docking include:

Hydrogen Bonds : This is a predominant type of interaction stabilizing the ligand within the enzyme's active site mdpi.com. For example, dihydroxyacetopheone thiosemicarbazone (2,4-DAPTZ) forms conventional hydrogen bonds with key residues like Gln-530 and Thr-529 in the active site of the TGF-βRI protein (PDB ID: 6V34) researchgate.net.

Hydrophobic Interactions : These interactions also play a significant role. The 2,4-DAPTZ derivative was found to interact hydrophobically with four different amino acid residues researchgate.net.

π-Sulfur Interactions : These are observed between the aromatic ring of the inhibitor and sulfur-containing amino acid residues researchgate.net.

π-Cation Interactions : These interactions occur between the π-system of the inhibitor's phenyl ring and cationic residues, such as Lys42 and Gln44 researchgate.net.

The combination of these interactions dictates the binding affinity and the inhibitory mechanism, which can be competitive or mixed-type depending on the specific derivative and its substitution pattern nih.govmdpi.com.

Theoretical Studies on Tautomeric Stability and Interconversion Barriers

Thiosemicarbazones, including those derived from acetophenone, can exist in several tautomeric forms, which can influence their chemical reactivity and biological activity. Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers scirp.org.

This compound can exhibit different tautomeric forms, including open-chain and ring structures scirp.org. Computational studies have provided evidence to support experimental observations from methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) scirp.org.

The primary tautomeric forms considered are the thioketo (or thione) and thioenol (or thiol) forms.

Thioketo form (T1) : This is the most stable tautomer according to DFT calculations. 1H NMR spectra typically show signals corresponding to this open thioketo structure scirp.org.

Thioenol form (T2) : Theoretical calculations support this as the second most abundant tautomer. The presence of the thioenol form is experimentally supported by methylation reactions scirp.org.

The relative stability of these tautomers is a key factor, as the specific form present determines the molecule's reactivity and chelating properties. While ring structures have also been investigated, the open keto-forms are generally considered the most stable scirp.org.

Table 2: Relative Stability of this compound Tautomers
Tautomeric FormRelative StabilitySupporting EvidenceReference
Thioketo (T1)Most StableDFT Calculations, 1H NMR Spectra scirp.org
Thioenol (T2)Second Most StableDFT Calculations, Methylation Reactions scirp.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonic technologies. This compound (APTSC) has been identified as a material with potential NLO properties researchgate.netnih.gov.

Theoretical and experimental methods have been used to characterize these properties. The Z-scan technique is a common experimental method used to determine third-order NLO parameters. For APTSC, this technique has been used to derive the nonlinear refractive index and the nonlinear absorption coefficient researchgate.netnih.gov.

Computational studies using DFT have also been performed to predict the NLO characteristics of this compound. These calculations can determine properties like molecular hyperpolarizability, which is a measure of the NLO response. The presence of intramolecular hydrogen bonds (such as N-H…N and N-H…S) plays a role in stabilizing the molecule, which can contribute to its NLO properties nih.gov. Theoretical predictions have indicated that this compound is a good candidate for a second-order NLO material nih.gov. The extensive electron delocalization within the thiosemicarbazone moiety is a key factor that enhances the second-harmonic generation (SHG) efficiency of these compounds researchgate.net.

Table 3: Investigated Non-Linear Optical (NLO) Properties of this compound
NLO PropertyMethod of InvestigationFindingReference
Third-order NLO parametersZ-scan techniqueSuitable for NLO applications researchgate.netnih.gov
Nonlinear refractive indexZ-scan techniqueDerived for the compound researchgate.netnih.gov
Nonlinear absorption coefficientZ-scan techniqueDerived for the compound researchgate.netnih.gov
Second-order NLO propertiesDFT CalculationsPredicted to be a good candidate material nih.gov

Mechanistic Insights into the Biological Activities of Acetophenone Thiosemicarbazone

Enzyme Inhibition Mechanisms

The thiosemicarbazone moiety is a key pharmacophore responsible for the inhibition of several classes of enzymes. This is often attributed to its ability to chelate metal ions within enzyme active sites and form specific covalent or non-covalent interactions with key amino acid residues.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for targeting hyperpigmentation. Acetophenone (B1666503) thiosemicarbazones have been identified as potent, reversible inhibitors of this enzyme. nih.govresearchgate.net

Kinetics: Kinetic studies reveal that acetophenone thiosemicarbazone derivatives can exhibit either competitive or mixed-type inhibition of tyrosinase. nih.govmdpi.com The specific type of inhibition often depends on the position of substituents on the acetophenone ring. For instance, para-substituted derivatives tend to be competitive inhibitors, suggesting they bind directly to the enzyme's active site and compete with the substrate. nih.govnih.gov In contrast, ortho- and meta-substituted compounds frequently show a mixed inhibition pattern, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Binding Modalities: The primary binding interaction involves the thiourea (B124793) moiety of the thiosemicarbazone. nih.govnih.gov Molecular docking studies have shown that the sulfur atom of this group penetrates the enzyme's active site and interacts with the two copper ions essential for catalytic activity. nih.govnih.gov This chelation of copper ions is a central feature of the inhibitory mechanism. nih.gov Additionally, hydrogen bonds and van der Waals interactions between the inhibitor's aromatic ring and hydrophobic residues in the active site, such as His263, help to stabilize the inhibitor-enzyme complex. nih.govunifi.it The affinity for the enzyme is influenced by the substituents on the phenyl ring, with para-substituted analogues generally showing higher affinity than their ortho- and meta-counterparts. nih.govresearchgate.netmdpi.com

Tyrosinase Inhibitory Activity of this compound Derivatives

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various substituted acetophenone thiosemicarbazones against mushroom tyrosinase, with Kojic acid as a standard for comparison.

CompoundSubstituent PositionIC₅₀ (µM)
4-Aminothis compoundpara0.34
4-Hydroxythis compoundpara0.54
3-Aminothis compoundmeta0.69
3-Hydroxythis compoundmeta0.89
4-Methoxythis compoundpara1.80
3-Methoxythis compoundmeta1.90
This compound (unsubstituted)-~6.0
Kojic Acid (Standard)-~16.0

Data sourced from studies on monosubstituted acetophenone thiosemicarbazones. nih.govresearchgate.net

Falcipain-2 is a crucial cysteine protease for the malaria parasite Plasmodium falciparum, as it is involved in the degradation of host hemoglobin. nih.gov Thiosemicarbazones, including acetophenone derivatives, have been identified as a class of inhibitors targeting this enzyme. nih.govscispace.com The inhibitory mechanism is believed to involve a specific covalent interaction with the enzyme's active site.

Computational and theoretical studies have elucidated the nature of this interaction. The thiocarbonyl carbon of the thiosemicarbazone moiety is susceptible to nucleophilic attack by the thiolate sulfur of the catalytic cysteine residue (Cys-25) in the falcipain-2 active site. This forms a reversible covalent bond, effectively blocking the enzyme's catalytic function. google.com Beyond this covalent interaction, the inhibitor is further stabilized within the active site by a network of non-covalent interactions, including hydrogen bonds and π-stacking with the nearby histidine residue (His-174). These combined interactions contribute to the specific and potent inhibition of this key parasitic enzyme.

This compound has been shown to interfere with fundamental cellular processes, including the synthesis of macromolecules. biosynth.com Research indicates that it can act as an inhibitor of RNA polymerase and other enzymes involved in the replication and transcription of DNA. biosynth.com The ability of thiosemicarbazones to inhibit DNA synthesis has been corroborated in studies where related copper complexes were found to prevent the incorporation of tritiated thymidine, a marker for DNA replication. researchgate.net Furthermore, this compound can bind to the DNA of tumor cells, leading to the inhibition of protein synthesis and subsequent cell death. biosynth.com This multi-pronged attack on DNA replication, transcription, and translation underscores its potent biological activity.

A significant mechanism of antimicrobial resistance is the active efflux of drugs from bacterial cells by membrane-bound transporter proteins. This compound has been identified as an inhibitor of these efflux proteins. biosynth.com This activity has been observed in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biosynth.com By blocking these pumps, the compound can prevent the extrusion of antibiotics, thereby increasing their intracellular concentration and restoring their efficacy against resistant strains. biosynth.comexlibrisgroup.com This suggests a potential role for this compound derivatives as antibiotic enhancers or adjuvants in combating multidrug-resistant bacterial infections.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor in several pathogenic bacteria, such as Helicobacter pylori. Thiosemicarbazones have demonstrated potent inhibitory activity against urease. ingentaconnect.comdergipark.org.tr The mechanism of inhibition is primarily attributed to the chelation of the two nickel ions located in the urease active site. dergipark.org.tr The sulfur atom of the thiosemicarbazone's thiocarbonyl group acts as a strong binding agent for these metal ions, disrupting the enzyme's catalytic machinery. dergipark.org.tr Kinetic and molecular docking studies have confirmed that these compounds can effectively interact with the active site, leading to significant inhibition, often at low micromolar concentrations, surpassing the potency of standard inhibitors like thiourea. ingentaconnect.comfrontiersin.org

Urease Inhibitory Activity of Thiosemicarbazone Derivatives

The table presents the half-maximal inhibitory concentration (IC₅₀) values for various thiosemicarbazone derivatives against urease, compared to standard inhibitors.

Compound Class/DerivativeIC₅₀ (µM)
(E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide5.3 ± 0.8
(E)-2-(2-chlorobenzylidene)-N-(2-fluorophenyl) hydrazinecarbothioamide~15.5 ± 0.6
Morpholine-thiophene hybrid thiosemicarbazones3.8 - 5.8
Thiourea (Standard)21.1 ± 0.2
Acetohydroxamic acid (Standard)20.5 ± 0.4

Data sourced from studies on various thiosemicarbazone libraries. ingentaconnect.comfrontiersin.org

Antiproliferative and Anticancer Mechanisms

Thiosemicarbazones, including those derived from acetophenone, exhibit significant antiproliferative and anticancer properties that are mediated through multiple mechanisms. scirp.orgbenthamdirect.comresearchgate.net These compounds are effective against a wide range of cancer cell lines. researchgate.netmdpi.com

A primary mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.complos.org Studies on K562 leukemia cells showed that this compound derivatives promote the loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov This is often linked to the generation of intracellular reactive oxygen species (ROS), which creates oxidative stress and triggers apoptotic pathways. plos.orgresearchgate.net

Furthermore, these compounds can deplete cellular levels of glutathione (B108866) (GSH), a critical antioxidant, rendering cancer cells more vulnerable to oxidative damage and cell death. nih.gov The ability of thiosemicarbazones to chelate biologically important metal ions is also central to their anticancer activity. researchgate.net This can disrupt the function of metalloenzymes essential for tumor growth. One of the most well-established targets for this class of compounds is ribonucleotide reductase, the enzyme responsible for producing the building blocks for DNA synthesis. plos.orgnih.gov By inhibiting this enzyme, thiosemicarbazones effectively halt DNA replication and cell proliferation. Some thiosemicarbazone complexes have also been shown to inhibit topoisomerase II, an enzyme that manages DNA tangles during replication, leading to DNA damage and cell death. researchgate.netmdpi.com

DNA Binding Properties and Intercalation

This compound and its derivatives have been shown to interact with DNA, a critical target for many cytotoxic agents. The primary mode of interaction is believed to be intercalation, where the planar structure of the thiosemicarbazone molecule inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. mdpi.com

Upon intercalation, the π orbitals of the this compound can couple with the π orbitals of the DNA base pairs, leading to a decrease in the π → π* transition energies. mdpi.com This is often observed experimentally as hypochromism, a decrease in the absorbance of the DNA-ligand complex, which is a characteristic feature of intercalation. mdpi.com Additionally, a shift in the absorption maximum to a longer wavelength (red shift) can also be indicative of this binding mode. mdpi.com The binding affinity of these compounds to DNA can be significant, with reported binding constants suggesting a strong interaction. mdpi.com While DNA binding is a proposed mechanism for the antiproliferative activity of some thiosemicarbazones, a direct correlation is not always observed, suggesting that other mechanisms also contribute to their biological effects. mdpi.com

Modulation of Mitochondrial Bioenergetics and Permeability

Mitochondria play a crucial role in cell survival and death, and they are a key target for this compound derivatives. These compounds have been demonstrated to induce mitochondrial permeability and disrupt mitochondrial bioenergetics. nih.govsigmaaldrich.com Specifically, they can cause a loss of the mitochondrial membrane potential (Δψm), a critical component of the proton-motive force required for ATP synthesis. nih.govsigmaaldrich.com The disruption of Δψm can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors into the cytoplasm and initiating the cell death cascade. The ability of these compounds to interfere with mitochondrial respiration is a key aspect of their cytotoxic action. researchgate.netnih.gov

Influence on Cellular Thiol Content and Redox State

Acetophenone thiosemicarbazones have been shown to significantly impact the cellular thiol content and redox state. nih.govsigmaaldrich.com These compounds can lead to the depletion of mitochondrial thiol content, particularly glutathione (GSH). nih.govsigmaaldrich.com GSH is a major intracellular antioxidant that plays a critical role in protecting cells from oxidative damage and maintaining a reducing intracellular environment. The depletion of GSH by acetophenone thiosemicarbazones can lead to an increase in reactive oxygen species (ROS) and a shift in the cellular redox balance towards a more oxidized state. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can activate signaling pathways that lead to cell death.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)

The cellular insults induced by acetophenone thiosemicarbazones, including DNA damage, mitochondrial dysfunction, and oxidative stress, can culminate in the activation of programmed cell death pathways. Research has shown that these compounds can induce both apoptosis and necrosis in a dose-dependent manner. nih.govresearchgate.net At lower concentrations, apoptosis, a controlled and programmed form of cell death, is often the predominant mechanism. nih.govresearchgate.net However, at higher concentrations, a shift towards necrosis, a more unregulated form of cell death, can be observed. nih.govresearchgate.net For instance, some p-substituted this compound derivatives exhibit a bell-shaped dose-response curve for apoptosis induction, where at the highest doses, necrosis becomes the primary mode of cell death. nih.gov

Role of Metal Chelation in Enhancing Cytotoxic Effects

Thiosemicarbazones are known for their ability to chelate metal ions, and this property plays a crucial role in their biological activity. The mechanism of action of many thiosemicarbazones is, at least in part, attributed to their function as tridentate ligands that bind to metal ions such as iron. acs.org The resulting metal complexes can exhibit enhanced cytotoxic effects compared to the free ligands. asianpubs.org This enhancement is thought to be due to several factors. The chelation of intracellular iron can disrupt iron homeostasis, which is essential for cellular processes like DNA synthesis and mitochondrial respiration. nih.govacs.org Furthermore, the formation of redox-active metal complexes can lead to the generation of free radicals, contributing to oxidative stress. acs.org However, some studies have shown that for certain thiosemicarbazones, iron chelation and mobilization, rather than free radical generation, are the primary drivers of their cytotoxic effects. acs.org The ability to form these metal complexes is often dependent on the specific structure of the thiosemicarbazone, with those possessing a tridentate metal-binding site showing greater activity. acs.org

Antimicrobial Action Mechanisms

This section explores the mechanisms through which this compound and its derivatives exert their antimicrobial effects, with a particular focus on their activity against bacteria.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Acetophenone thiosemicarbazones have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.netdergipark.org.trashdin.com The efficacy of these compounds can be influenced by the specific substitutions on the acetophenone ring and the thiosemicarbazone moiety. semanticscholar.orgdergipark.org.tr The mechanism of antibacterial action is multifaceted and can involve the disruption of bacterial cell membranes, leading to cell death. ashdin.com

Several studies have screened various this compound derivatives against a range of bacterial strains. The following table summarizes some of the reported antibacterial activities.

Compound TypeBacterial StrainActivityReference
1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanone]-4-(aryl)-3-thiosemicarbazonesBacillus subtilis (Gram-positive)Appreciable activity semanticscholar.orgresearchgate.net
Staphylococcus aureus (Gram-positive)Appreciable activity semanticscholar.orgresearchgate.net
Escherichia coli (Gram-negative)Appreciable activity semanticscholar.orgresearchgate.net
Salmonella typhi (Gram-negative)Appreciable activity semanticscholar.orgresearchgate.net
This compoundShigella sonnei (Gram-negative)Good sensitivity researchgate.net
Escherichia coli (Gram-negative)Good sensitivity researchgate.net
Shigella shiga (Gram-negative)Good sensitivity researchgate.net
Staphylococcus aureus (Gram-positive)Good sensitivity researchgate.net
Bacillus subtilis (Gram-positive)Good sensitivity researchgate.net
Quinoline-Functionalized ThiosemicarbazoneStaphylococcus epidermidis (Gram-positive)Moderately active ashdin.com
Bacillus cereus (Gram-positive)Moderately active ashdin.com
Escherichia coli (Gram-negative)Moderately active ashdin.com
Klebsiella pneumoniae (Gram-negative)Moderately active ashdin.com

It is important to note that while some derivatives show broad-spectrum activity, others may be more effective against specific types of bacteria. For instance, some thiosemicarbazone derivatives have shown potent activity against Mycobacterium tuberculosis and various Gram-positive strains, while exhibiting no activity against certain Gram-negative strains. dergipark.org.tr The cell surface hydrophobicity of the bacteria can also influence the antibacterial activity of acetophenones. nih.gov

Antifungal Activities

This compound and its derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. Studies have shown that these compounds can inhibit the growth of various fungi, including species of Candida and Aspergillus. The antifungal efficacy is often evaluated by measuring the zone of inhibition in disc diffusion assays and determining the minimal inhibitory concentration (MIC).

In one study, this compound was tested against several fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Mucor sp. researchgate.net. The compound exhibited significant antifungal activity against all the tested organisms, which was comparable to the standard drug nystatin. For instance, against Candida albicans, this compound showed a zone of inhibition, indicating its potential as an antifungal agent researchgate.net. The activity of thiosemicarbazones is generally considered to be greater than that of semicarbazones researchgate.net.

Further research into derivatives has aimed to enhance this activity. For example, novel acetophenone derivatives incorporating a 1,3,4-thiadiazole-2-thioether moiety have been synthesized and tested. Some of these derivatives showed obvious inhibitory effects against fungi such as Thanatephorus cucumeris and Gibberella saubinetii rsc.org. The mechanism of action for some of these derivatives involves altering the permeability of the fungal cell membrane, which affects the growth of hyphae and ultimately leads to cell death rsc.org. The chelation of iron is another proposed mechanism for the antifungal action of some thiosemicarbazones researchgate.net.

Antifungal Activity of this compound
Fungal SpeciesZone of Inhibition (mm) at 200µg/discReference
Candida albicansModerate Activity Reported researchgate.net
Aspergillus nigerModerate Activity Reported researchgate.net
Aspergillus flavusModerate Activity Reported researchgate.net
Aspergillus fumigatusModerate Activity Reported researchgate.net
Mucor sp.Moderate Activity Reported researchgate.net
This table summarizes the reported antifungal activity of this compound against various fungal species. "Moderate Activity" indicates that the compound showed significant inhibition, though it was less potent than the most active compound tested in the study (Vanillin thiosemicarbazone) researchgate.net.

Antiparasitic Effects (e.g., against Trypanosoma brucei brucei, Plasmodium falciparum)

Thiosemicarbazones derived from acetophenone are part of a class of compounds investigated for their antiparasitic properties, including activity against the protozoan parasites responsible for sleeping sickness (Trypanosoma brucei) and malaria (Plasmodium falciparum) core.ac.ukresearchgate.net. The mechanism of these compounds is often linked to the inhibition of essential parasitic enzymes, such as cysteine proteases researchgate.net.

Research has demonstrated the trypanocidal potential of thiosemicarbazones. For instance, a study on N(4)-aryl substituted thiosemicarbazones of propiophenone (B1677668) and 4'-methylacetophenone (B140295) evaluated their in vitro activity against the bloodstream form of Trypanosoma brucei brucei. Propiophenone 4-phenyl-3-thiosemicarbazone, a closely related derivative of this compound, exhibited significant trypanocidal activity with a half-inhibitory concentration (IC50) value of 7.63 µM jocpr.com. Another related compound, benzophenone (B1666685) 4-phenyl-3-thiosemicarbazone, also showed high activity against Trypanosoma brucei brucei with an IC50 value of 8.48 µM core.ac.uk. Compounds with IC50 values below 10 µM are generally considered potent trypanocidal agents core.ac.uk. The substitution at the N(4) position of the thiosemicarbazone moiety often enhances the antiparasitic activity, likely due to increased lipophilicity core.ac.uk.

In the context of antimalarial research, libraries of thiosemicarbazones have been screened against Plasmodium falciparum. These screenings have identified compounds effective against the parasite, often by targeting parasitic cysteine proteases like falcipain-2 researchgate.net.

Antiparasitic Activity of this compound Derivatives
CompoundParasiteIC50 (µM)Reference
Propiophenone 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei brucei7.63 jocpr.com
Benzophenone 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei brucei8.48 core.ac.uk
Benzophenone 4-methyl-3-thiosemicarbazoneTrypanosoma brucei brucei23.27 core.ac.uk
Benzophenone thiosemicarbazoneTrypanosoma brucei brucei67.17 core.ac.uk
This table presents the half-inhibitory concentration (IC50) values for several thiosemicarbazone derivatives against Trypanosoma brucei brucei. Lower IC50 values indicate higher potency.

Antiviral Activities (e.g., against Bovine Viral Diarrhea Virus, Flaviviruses)

Thiosemicarbazones have been recognized for their broad-spectrum antiviral activity against both DNA and RNA viruses nih.gov. Their potential has been particularly explored against viruses of the Flaviviridae family, which includes significant pathogens like Hepatitis C Virus (HCV), Dengue virus, and West Nile virus. Bovine Viral Diarrhea Virus (BVDV), a pestivirus within the same family, is often used as a surrogate model for studying HCV due to similarities in their replication mechanisms nih.govankara.edu.tr.

Research on thiosemicarbazone derivatives has shown inhibition of BVDV replication. One study investigating a thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (B192829) demonstrated that the compound acts at a time point coinciding with the start of viral RNA synthesis nih.gov. It was found to inhibit the activity of the BVDV replication complexes. However, this specific compound did not exhibit direct virucidal activity, nor did it induce an antiviral state in host cells when applied prior to infection nih.gov. The development of resistance to this thiosemicarbazone was observed in BVDV mutants, indicating a specific viral target nih.gov. While this research highlights the potential of the thiosemicarbazone class, specific studies focusing solely on the parent this compound against BVDV or other flaviviruses are less detailed in the available literature. The general mechanism for many antiviral thiosemicarbazones involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) nih.gov.

Antioxidant Mechanisms

This compound and its derivatives possess antioxidant properties, which are attributed to their specific chemical structure. The presence of nitrogen, sulfur, and oxygen atoms, along with an aromatic ring and the thiourea moiety, contributes to their ability to scavenge free radicals bsu.edu.azmdpi.com. The primary mechanisms through which antioxidants act include hydrogen atom transfer (HAT) and single electron transfer (SET) mdpi.com.

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it, while the antioxidant itself becomes a radical. In the SET mechanism, the antioxidant donates an electron to the free radical. The effectiveness of a thiosemicarbazone as an antioxidant is often related to the stability of the radical formed after donation.

Studies on specific derivatives of this compound have demonstrated their high activity against oxidation. For example, (E,E)-3-(5-bromo-2-hydroxyphenyl)-1-(4-hydroxy-2-methylphenyl)prop-2-en-1-on thiosemicarbazone was found to be 2.7 times more effective against cumene (B47948) oxidation than the widely used industrial antioxidant 2,6-di-tert-butylphenol (B90309) (ionol) bsu.edu.az. The strong antioxidant properties of this compound are explained by the combined presence of the aromatic ring, an unsaturated bond, sulfur and bromine atoms, and NH and phenol (B47542) OH groups in the molecule bsu.edu.az. Other studies have shown that certain thiosemicarbazones can significantly elevate the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase nih.gov.

Structure Activity Relationship Sar Studies of Acetophenone Thiosemicarbazone Derivatives

Influence of Substituent Nature and Position on Biological Activity

Systematic studies involving the introduction of various functional groups onto the phenyl ring of acetophenone (B1666503) thiosemicarbazone have provided significant insights into the SAR of this class of compounds. The position of these substituents—ortho, meta, or para—is often as crucial as their chemical nature.

Research into the tyrosinase inhibitory effects of monosubstituted acetophenone thiosemicarbazones has shown that para-substituted derivatives generally exhibit a higher affinity for the enzyme compared to their ortho- and meta-counterparts. researchgate.net For instance, compounds with hydroxyl and amino groups at the meta- and para-positions demonstrated potent inhibition, with 4-aminoacetophenone thiosemicarbazone being one of the most effective inhibitors identified in one study, boasting a half-maximal inhibitory concentration (IC50) of 0.34 µM. nih.gov Similarly, methoxy (B1213986) substituents at the para- and meta-positions also conferred significant activity. nih.gov

Conversely, the type of inhibition can also be dictated by the substituent's position. Studies have revealed that para-substituted acetophenone thiosemicarbazones tend to be competitive inhibitors, while ortho- and meta-substituted analogues exhibit a mixed type of inhibition. nih.gov This suggests a different mode of interaction within the active site of the target enzyme based on the substituent's location.

The electronic properties of the substituents on the aromatic ring—whether they are electron-donating or electron-withdrawing—play a critical role in modulating the biological activity. These electronic effects can influence the molecule's acidity, electron distribution, and ability to form hydrogen bonds, all of which are vital for receptor binding.

In the context of tyrosinase inhibition, both electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups have been shown to impact activity. nih.gov The presence of such groups can affect the electron density of the entire molecule, including the thiosemicarbazone moiety, which is often crucial for coordinating with metal ions in the active sites of metalloenzymes. researchgate.net For example, the inhibitory potency of halogenated acetophenone thiosemicarbazones highlights the significant role that electron-withdrawing groups can play. nih.gov However, the specific electronic requirement can be target-dependent, with some biological activities favoring electron-donating groups and others favoring electron-withdrawing ones. nih.gov

Table 1: Inhibitory Potency (IC50) of Substituted Acetophenone Thiosemicarbazones on Tyrosinase
SubstituentPositionIC50 (µM)Reference
4-Aminopara0.34 nih.gov
4-Hydroxypara<1 nih.gov
3-Hydroxymeta<1 nih.gov
3-Aminometa<1 nih.gov
4-Methoxypara1.8 nih.gov
3-Methoxymeta1.9 nih.gov
4-Nitropara15.6 nih.gov

Beyond electronic effects, the size and shape of substituents introduce steric factors that can either promote or hinder binding to a biological target. unina.it A bulky substituent in an unfavorable position can cause steric clashes with amino acid residues in a receptor's binding pocket, thereby weakening the interaction. unina.it

Impact of Geometric Isomerism on Biological Potency

In the synthesis of this compound derivatives, most compounds are obtained as the single, more stable E-isomer. However, certain substituents, particularly in the ortho-position (e.g., ortho-methoxy, ortho-amino, ortho-hydroxy), can lead to the formation of a mixture of E and Z isomers. nih.gov The major isomer is typically the E-isomer, as confirmed by NMR spectroscopy. nih.gov The different biological potencies of E and Z isomers have been noted in other classes of compounds, where one isomer is often significantly more active than the other. nih.gov This highlights the importance of stereochemistry in drug design, as the three-dimensional structure is critical for molecular recognition by biological systems. solubilityofthings.com

Correlation between Ligand Structure and Metal Complex Biological Activity

Thiosemicarbazones are effective chelating agents, meaning they can bind strongly to metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free thiosemicarbazone ligand. jns.edu.afmdpi.com This enhancement is attributed to several factors, including changes in lipophilicity, which can facilitate passage through cell membranes, and the direct involvement of the metal ion in the mechanism of action.

The structure of the this compound ligand directly influences the properties and biological activity of its metal complexes. jns.edu.af Modifications to the ligand, such as the introduction of different substituents on the phenyl ring, can alter the stability, geometry, and electronic properties of the resulting metal complex. mdpi.com Studies have consistently shown that coordination to a metal ion, such as copper(II) or zinc(II), can significantly improve the antimicrobial or antitumor activity of thiosemicarbazones. nih.govresearchgate.net For instance, the antiproliferative and antibacterial activities of thiosemicarbazones have been observed to increase markedly upon complexation with metal ions like antimony(III) and bismuth(III). mdpi.com This indicates that the design of both the organic ligand and the choice of the metal center are crucial for developing potent metallodrugs. nih.govjns.edu.af

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfiveable.me By analyzing various physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This approach is valuable for rational drug design, helping to prioritize which derivatives are most likely to be active and warrant synthesis and testing. fiveable.me

For thiosemicarbazone derivatives, QSAR studies have been employed to model their anti-tyrosinase activity, among others. nih.gov These models attempt to correlate properties like hydrophobicity, electronic parameters, and steric factors with the observed inhibitory potency. nih.gov The goal is to develop a predictive model that can guide the design of new derivatives with improved efficacy. Successful QSAR models rely on a good dataset of compounds with well-defined structures and accurately measured biological activities. These computational approaches, often combined with other methods like molecular docking, provide powerful tools for understanding the complex interplay between molecular structure and biological function. nih.govnih.gov

Emerging Research Areas and Advanced Applications

Catalytic Applications

While acetophenone (B1666503) thiosemicarbazone itself is not typically a direct catalyst, it serves as a crucial ligand in the formation of transition metal complexes that exhibit significant catalytic activity. The coordination of acetophenone thiosemicarbazone to metal centers can modulate their electronic and steric properties, leading to enhanced performance in various organic transformations.

Transfer hydrogenation, a process of adding hydrogen to a molecule from a donor molecule other than molecular hydrogen, is a key reaction in organic synthesis. Research has shown that metal complexes incorporating thiosemicarbazone ligands are active in such reactions. Specifically, ruthenium(II) complexes bearing substituted this compound ligands have been synthesized and characterized. researchgate.net While the primary focus of some studies has been on the structural and photophysical properties of these complexes, the broader class of thiosemicarbazone metal complexes has been investigated for catalytic transfer hydrogenation. mdpi.com

For instance, various ruthenium and other transition metal complexes are known to catalyze the transfer hydrogenation of ketones, such as acetophenone, to their corresponding alcohols. worktribe.commdpi.com The efficiency of these catalytic systems often relies on the nature of the ligands surrounding the metal center. The thiosemicarbazone moiety, with its nitrogen and sulfur donor atoms, can form stable complexes with metals like ruthenium, creating active catalysts for these transformations. researchgate.netmdpi.com The general reaction for the transfer hydrogenation of acetophenone is depicted below:

Transfer Hydrogenation of AcetophenoneFigure 1: General scheme for the transfer hydrogenation of acetophenone to 1-phenylethanol.

Detailed studies on ruthenium complexes with various nitrogen-donor ligands have demonstrated their efficacy in the transfer hydrogenation of acetophenone, providing a basis for the potential application of this compound-metal complexes in this area. worktribe.com The catalytic activity is influenced by factors such as the choice of metal, the ligand structure, the solvent, and the hydrogen donor, which is often isopropanol. worktribe.commdpi.com

Applications in Non-Linear Optics (NLO) Materials

This compound has been identified as a promising organic material for applications in non-linear optics (NLO). mdpi.comnih.gov NLO materials are of great interest for their potential use in advanced technologies such as optical switching, frequency conversion, and optical data storage. The NLO properties of this compound arise from its molecular structure, which facilitates electron delocalization.

Single crystals of this compound have been successfully grown and characterized for their NLO properties. mdpi.comnih.gov Studies have revealed that this compound exhibits third-order NLO behavior. The investigation of its NLO characteristics is often carried out using the Z-scan technique, which measures the non-linear absorption and refraction of the material. mdpi.comnih.gov

The synthesis of this compound for NLO applications typically involves the condensation reaction of acetophenone and thiosemicarbazide. The resulting crystalline material has been subjected to various analytical techniques to confirm its structure and properties.

PropertyMethod of AnalysisObservationReference
Crystal Growth Slow evaporationSingle crystals grown from ethanol mdpi.comnih.gov
Structural Confirmation FTIR, Laser-Raman, 1H NMRConfirmation of the synthesized compound mdpi.comnih.gov
Thermal Properties Thermogravimetric and differential thermal analysesInvestigation of thermal stability mdpi.comnih.gov
Optical Transmission UV-vis-NIR spectrumAscertainment of the range and percentage of optical transmission mdpi.comnih.gov
Third-Order NLO Parameters Z-scan techniqueDerivation of non-linear refractive index and absorption coefficient mdpi.comnih.gov

Potential in Advanced Materials Science (e.g., Fluorescent Materials)

In addition to its NLO properties, this compound has shown potential for use in the development of advanced materials, particularly fluorescent materials. Fluorescence is a key property for applications in areas such as bio-imaging, sensors, and light-emitting diodes.

Studies on the photoluminescent properties of this compound crystals have demonstrated that they exhibit blue fluorescence emission. researchgate.net The emission spectrum of the compound shows a peak at approximately 388 nm when excited at a wavelength of 239 nm. researchgate.net This fluorescence is attributed to the molecular structure which allows for electronic transitions that result in the emission of light. The investigation into the fluorescent properties of this compound opens up possibilities for its use as a component in the design of new fluorescent probes and materials.

Furthermore, ruthenium(II) cyclometalated complexes containing substituted this compound ligands have been shown to be emissive at room temperature, exhibiting metal-to-ligand charge transfer (MLCT) transitions. researchgate.net This highlights the potential for tuning the photophysical properties of these materials by modifying the substituents on the this compound ligand.

Future Directions in Drug Design and Development Based on Thiosemicarbazone Scaffolds

The thiosemicarbazone scaffold is a well-established pharmacophore in medicinal chemistry, with a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.govjetir.org this compound, as a representative of this class, serves as a foundational structure for the design and development of new therapeutic agents.

The future of drug design based on thiosemicarbazone scaffolds is promising, with several key areas of focus:

Development of Novel Anticancer Agents: Thiosemicarbazones have shown significant potential in cancer therapy, and ongoing research is focused on synthesizing new derivatives with improved efficacy and selectivity against various cancer cell lines. nih.govjetir.org

Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is a critical need for new antibacterial agents. Thiosemicarbazone-based compounds are being explored as potential candidates to combat resistant strains of bacteria. nih.gov

Targeted Drug Delivery: The ability of thiosemicarbazones to chelate metal ions is being leveraged to design targeted drug delivery systems. By forming complexes with specific metals, these compounds can be directed to particular biological targets.

Combination Therapies: Researchers are investigating the use of thiosemicarbazone derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The versatility of the thiosemicarbazone scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability ensures that thiosemicarbazones, including derivatives of this compound, will continue to be a significant area of research in the quest for new and improved medicines.

Q & A

Q. What experimental protocols are recommended for synthesizing acetophenone thiosemicarbazone (APTSC) derivatives?

APTSC derivatives are typically synthesized via condensation of acetophenone with thiosemicarbazide. A standard protocol involves refluxing equimolar quantities of acetophenone (or substituted acetophenones) and thiosemicarbazide in ethanol with a catalytic amount of acetic acid (2–3 drops) for 6–8 hours . Microwave-assisted synthesis under controlled conditions (90°C, THF solvent) can reduce reaction time and improve yields . Post-synthesis, purification is achieved via recrystallization using methanol or ethanol. Substituted derivatives (e.g., 4-chloro, 4-nitro) require modified stoichiometry and solvent systems to accommodate steric/electronic effects .

Q. How do tautomeric forms of APTSC influence spectroscopic characterization?

APTSC exhibits thioketo (open-chain) and thioenol (cyclic) tautomers, which are distinguishable via:

  • ¹H NMR : The thioketo form shows NH signals at δ 10–12 ppm, while the thioenol tautomer displays a deshielded NH signal (δ 13–14 ppm) due to intramolecular hydrogen bonding. Trifluoroacetic acid (TFA) shifts the equilibrium toward the cyclic thioenol form .
  • IR spectroscopy : ν(C=S) appears at 750–800 cm⁻¹ for the thioketo form, while ν(N–H) stretches (3266–3396 cm⁻¹) confirm thiosemicarbazone formation .
  • Mass spectrometry (GC-MS) : Fragmentation pathways (e.g., ammonia loss, homolytic cleavages) differ between tautomers. For example, the thioketo form undergoes α-cleavage to yield m/z 105 (C₆H₅CO⁺), while the thioenol form fragments via ring-opening mechanisms .

Q. What analytical techniques are critical for confirming APTSC-metal complex formation?

  • Elemental analysis : Validates stoichiometry (e.g., [Cu(APTSC)Cl₂] vs. [Ni(APTSC)₂]).
  • Molar conductivity : Distinguishes ionic (e.g., [Pd(APTSC)]Cl) vs. neutral complexes (e.g., [Co(APTSC)₂]) .
  • Electronic spectroscopy : d-d transitions (e.g., Cu²⁺ complexes show bands at 600–700 nm for square planar geometry) .
  • Magnetic susceptibility : Paramagnetic behavior (e.g., μeff ≈ 1.7–2.2 BM for Cu²⁺) confirms metal-ligand coordination .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in tautomer stability predictions?

Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets reveal that the thioketo tautomer is energetically favored (ΔG ≈ 3–5 kcal/mol) over the thioenol form in the gas phase. However, solvent effects (e.g., ethanol) stabilize the thioenol form via hydrogen bonding, aligning with experimental ¹H NMR observations . Dispersion-corrected DFT (DFT-D3) further refines stability predictions by accounting for van der Waals interactions in crystalline phases .

Q. What mechanisms explain unusual GC-MS fragmentation patterns in APTSC derivatives?

APTSC derivatives exhibit homolytic cleavages (e.g., C–S bond rupture) in even-electron ions, a rare phenomenon attributed to radical stabilization via resonance. For example:

  • m/z 193 → m/z 105 : α-cleavage of the thioketo form generates C₆H₅CO⁺.
  • m/z 193 → m/z 77 : Homolytic cleavage of the C–S bond produces C₆H₅⁺ and SCH₂NHNH₂ radicals .
    These pathways are validated via collision-induced dissociation (CID) experiments and DFT-based transition-state modeling .

Q. How does substitution on the acetophenone ring modulate APTSC bioactivity?

  • Electron-withdrawing groups (e.g., –NO₂) : Enhance antiproliferative activity by increasing ligand lipophilicity and metal-chelation efficacy. For example, 4-nitro-APTSC exhibits IC₅₀ = 12 μM against leukemia U937 cells .
  • Electron-donating groups (e.g., –CH₃) : Improve antioxidant activity via radical scavenging (e.g., 4-methyl-APTSC shows 85% DPPH inhibition at 50 μM) .
  • Hybrid derivatives : Incorporating hydrazone-thiazole moieties enhances antifungal activity (MIC = 8 μg/mL against Candida albicans) .

Q. What methodological strategies address discrepancies in APTSC-metal complex stability constants?

  • pH-metric titrations : Determine logβ values under controlled ionic strength (e.g., I = 0.1 M KCl).
  • QSPR modeling : Machine learning models (e.g., Random Forest) correlate stability constants with descriptors like polar surface area and metal ion electronegativity .
  • Competitive ligand experiments : Use EDTA or dithizone to quantify relative stability ([Cu(APTSC)]²⁺ logβ = 14.2 vs. [Cu(EDTA)]²⁻ logβ = 18.7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.